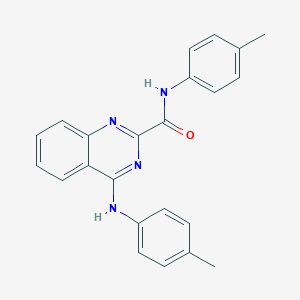![molecular formula C19H15N5O5S2 B254710 N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide, also known as HNTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, and its unique properties have made it a popular choice among scientists. In
Mecanismo De Acción
The mechanism of action of N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, as well as the protection of neurons from damage. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as protect neurons from damage. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its unique properties. This compound has been shown to have potent anticancer and neuroprotective effects, making it a valuable tool for cancer and neurological research. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases. However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide. One direction is to further explore its potential applications in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to explore its potential applications in the treatment of neurological disorders. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurological disorders such as Alzheimer's disease. Additionally, further research could be done to explore the antimicrobial properties of this compound and its potential applications in the treatment of infectious diseases.
Métodos De Síntesis
The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide involves several steps. The first step involves the reaction of 4-hydroxy-1-naphthalenesulfonic acid with thionyl chloride to form 4-chloro-1-naphthalenesulfonic acid. The second step involves the reaction of 4-chloro-1-naphthalenesulfonic acid with 5-amino-1H-1,2,4-triazole to form 4-(5-amino-1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-ol. The third step involves the reaction of 4-(5-amino-1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-ol with 4-methyl-3-nitrobenzenesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various research studies, including cancer research, neurological disorders, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
Fórmula molecular |
C19H15N5O5S2 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H15N5O5S2/c1-11-6-7-12(8-16(11)24(26)27)31(28,29)23-15-9-17(30-19-20-10-21-22-19)18(25)14-5-3-2-4-13(14)15/h2-10,23,25H,1H3,(H,20,21,22) |
Clave InChI |
CIACXZYBFFOPCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)

![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)